![molecular formula C24H27N3O2 B6503706 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide CAS No. 1421481-91-5](/img/structure/B6503706.png)
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide
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Overview
Description
4-Phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide (4-PIPOC) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile small molecule that has been used in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. 4-PIPOC has been used as a ligand for various receptors and enzymes, and it has been used to study the mechanism of action of various drugs. In addition, 4-PIPOC has been used to investigate the biochemical and physiological effects of various compounds, as well as to study the advantages and limitations of using 4-PIPOC in laboratory experiments.
Scientific Research Applications
- Imidazole-containing compounds have been investigated for their antifungal properties. For instance, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one has shown strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .
- Imidazole derivatives are crucial in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as anti-inflammatory, anti-oxidative, anti-mutagenic, and anti-carcinogenic agents .
- Novel N-[(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for antimicrobial activity against bacterial and fungal species. These compounds exhibit promise against various pathogens .
Antifungal Activity
Medicinal Chemistry
Antimicrobial Properties
These applications highlight the versatility and importance of imidazole-based compounds like 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide in scientific research and practical applications . If you need further details or additional fields, feel free to ask! 😊
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole compounds are known to affect a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they can be influenced by the polarity of their environment .
properties
IUPAC Name |
4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(24(12-18-29-19-13-24)21-10-5-2-6-11-21)26-14-7-16-27-17-15-25-22(27)20-8-3-1-4-9-20/h1-6,8-11,15,17H,7,12-14,16,18-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUWUHJEKSOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide |
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